molecular formula C12H13NO3 B12450977 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde

2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Cat. No.: B12450977
M. Wt: 219.24 g/mol
InChI Key: JRSMUCCYPZPDLB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a methoxy group, a pyrrolidinone ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the condensation of 2-methoxybenzaldehyde with a pyrrolidinone derivative. One common method includes the reaction of 2-methoxybenzaldehyde with 2-oxopyrrolidine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
  • 4-(2-oxopyrrolidin-1-yl)benzaldehyde

Comparison: 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H13NO3/c1-16-11-7-10(5-4-9(11)8-14)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3

InChI Key

JRSMUCCYPZPDLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2=O)C=O

Origin of Product

United States

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